molecular formula C22H25ClN6O2 B2610651 1-(3-((4-Morpholino-6-(p-tolylamino)-1,3,5-triazin-2-yl)amino)phenyl)ethanone hydrochloride CAS No. 1179385-12-6

1-(3-((4-Morpholino-6-(p-tolylamino)-1,3,5-triazin-2-yl)amino)phenyl)ethanone hydrochloride

Cat. No.: B2610651
CAS No.: 1179385-12-6
M. Wt: 440.93
InChI Key: MUMULTFRQPBJQP-UHFFFAOYSA-N
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Description

1-(3-((4-Morpholino-6-(p-tolylamino)-1,3,5-triazin-2-yl)amino)phenyl)ethanone hydrochloride is a synthetic compound often encountered in advanced medicinal chemistry and pharmacological research. Known for its complex structure and multifunctional moieties, it exhibits significant potential in various biochemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((4-Morpholino-6-(p-tolylamino)-1,3,5-triazin-2-yl)amino)phenyl)ethanone hydrochloride generally involves multiple steps:

  • Formation of the triazine core: Starting with the synthesis of the 1,3,5-triazine ring using suitable reagents like cyanuric chloride.

  • Attachment of p-tolylamino group:

  • Incorporation of morpholino group: This step typically involves reacting the intermediate with morpholine.

  • Linkage to ethanone moiety: This final step may include acylation to form the ethanone structure.

Industrial Production Methods

For industrial scale-up:

  • Optimization of reaction conditions: to ensure high yield and purity, often through the use of catalysts and controlled environments.

  • Green chemistry approaches: might be employed to minimize waste and enhance sustainability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation and Reduction: The triazine and phenyl rings may undergo various oxidative transformations.

  • Substitution Reactions: Common for modifications on the triazine ring and phenyl groups.

Common Reagents and Conditions

  • Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.

  • Substitution Reactions: Use of nucleophiles like amines and alkyl halides.

Major Products

  • Oxidation Products: Hydroxylated derivatives.

  • Reduction Products: Amine derivatives and reduced aromatic systems.

  • Substitution Products: Varied compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry

  • Ligand Synthesis: Used in the development of complex ligands for coordination chemistry.

  • Catalysis: It serves as a potential catalyst or catalyst precursor.

Biology

  • Enzyme Inhibition: Explored for its role in inhibiting specific enzymes involved in disease pathways.

Medicine

  • Drug Development: Investigated for its therapeutic potential in treating various conditions due to its ability to modulate biological targets.

Industry

  • Material Science: Used in the development of novel materials with specific electronic properties.

Mechanism of Action

The compound exerts its effects through:

  • Targeting specific molecular pathways: Often involving key enzymes or receptors.

  • Modulating cellular processes: Such as signal transduction or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-((4-Morpholino-1,3,5-triazin-2-yl)amino)phenyl)ethanone

  • 4-Morpholino-6-(phenylamino)-1,3,5-triazine

Uniqueness

  • Structural complexity: The presence of both morpholino and p-tolylamino groups distinguishes it from simpler triazine derivatives.

  • Specific activity: Unique interactions with biological targets that similar compounds may not exhibit.

Conclusion

1-(3-((4-Morpholino-6-(p-tolylamino)-1,3,5-triazin-2-yl)amino)phenyl)ethanone hydrochloride stands out in scientific research and applications due to its multifaceted structure and significant potential in chemistry, biology, medicine, and industry. Its synthesis, reactivity, and specific applications underline its importance in advancing various fields.

Properties

IUPAC Name

1-[3-[[4-(4-methylanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]phenyl]ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6O2.ClH/c1-15-6-8-18(9-7-15)23-20-25-21(24-19-5-3-4-17(14-19)16(2)29)27-22(26-20)28-10-12-30-13-11-28;/h3-9,14H,10-13H2,1-2H3,(H2,23,24,25,26,27);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUMULTFRQPBJQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC=CC(=C4)C(=O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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